1-(3-Chloropropyl)indolin-2-one
Description
1-(3-Chloropropyl)indolin-2-one is a synthetic organic compound featuring an indolin-2-one core substituted with a 3-chloropropyl chain. The indolin-2-one moiety (C₈H₇NO) is a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. The 3-chloropropyl group (Cl–CH₂–CH₂–CH₂–) introduces both steric bulk and electrophilic reactivity, making the compound a versatile intermediate in pharmaceutical synthesis. The chloropropyl chain facilitates nucleophilic substitution reactions, as seen in the synthesis of domperidone, where it reacts with piperidine derivatives under catalytic conditions .
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3H-indol-2-one |
InChI |
InChI=1S/C11H12ClNO/c12-6-3-7-13-10-5-2-1-4-9(10)8-11(13)14/h1-2,4-5H,3,6-8H2 |
InChI Key |
IHCPVVHNBTWTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indolin-2-one Derivatives
Key structural analogs differ in the substituent attached to the indolin-2-one core, influencing reactivity, physicochemical properties, and biological activity:
- Reactivity: The 3-chloropropyl group undergoes nucleophilic substitution (e.g., with morpholine or imidazole derivatives) under mild heating (55–60°C) , whereas dimethylaminopropyl analogs require different conditions for biological activity optimization .
- Biological Activity: The dimethylaminopropyl derivative exhibits potent anti-proliferative effects against A549 lung cancer cells, surpassing sunitinib . The chloropropyl analog’s biological profile remains underexplored but may serve as a precursor for active metabolites.
- Physicochemical Properties : Chlorine increases lipophilicity (log P ~2–3 estimated) compared to polar groups like morpholine or dimethylamine. Melting points for chlorinated derivatives (e.g., >300°C in ) suggest strong intermolecular interactions, though data for this compound itself is lacking .
Comparison with Non-Indolin-2-one Chloropropyl Compounds
- 1-(3-Chloropropyl)pyrrolidine Hydrochloride : Used as a pharmaceutical intermediate, this compound shares the chloropropyl chain but lacks the indolin-2-one core. Its specifications (purity >98%, stability under nitrogen) highlight its utility in controlled syntheses .
- 4-(3-Chloropropyl)morpholine : A reagent in heterocyclic chemistry, this compound’s morpholine ring enhances solubility compared to indolin-2-one derivatives, affecting reaction kinetics in SN2 pathways .
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